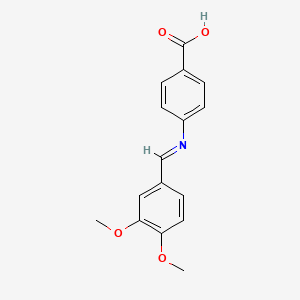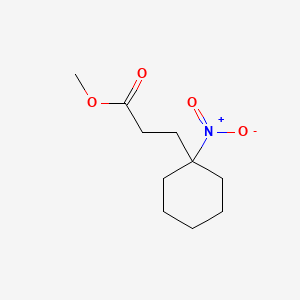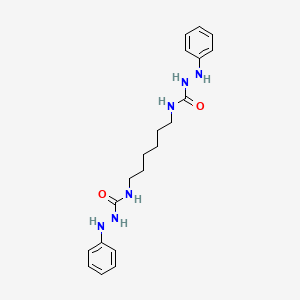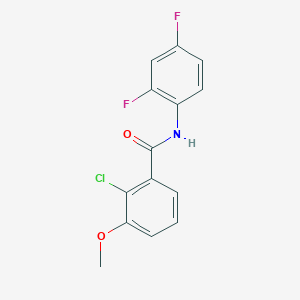
4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(VERATRYLIDENEAMINO)BENZOIC ACID is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid, where the amino group is substituted with a veratrylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(VERATRYLIDENEAMINO)BENZOIC ACID typically involves the condensation reaction between 4-aminobenzoic acid and veratraldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 4-(VERATRYLIDENEAMINO)BENZOIC ACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: 4-(VERATRYLIDENEAMINO)BENZOIC ACID can undergo oxidation reactions, where the veratrylidene group is oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(VERATRYLIDENEAMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(VERATRYLIDENEAMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The veratrylidene group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-aminobenzoic acid: A precursor in the synthesis of 4-(VERATRYLIDENEAMINO)BENZOIC ACID.
Veratraldehyde: Another precursor used in the synthesis.
4-(3-BENZOYL-THIOUREIDO)-BENZOIC ACID PROPYL ESTER: A structurally related compound with different functional groups.
Uniqueness: 4-(VERATRYLIDENEAMINO)BENZOIC ACID is unique due to the presence of the veratrylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Eigenschaften
CAS-Nummer |
13160-78-6 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-3-11(9-15(14)21-2)10-17-13-6-4-12(5-7-13)16(18)19/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
GXQAOUFDVRTGGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)







![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)
